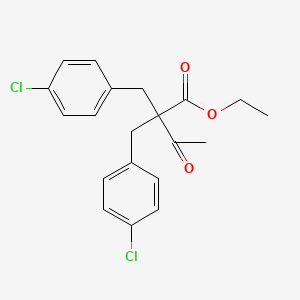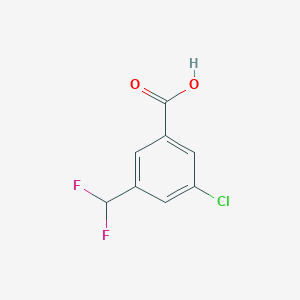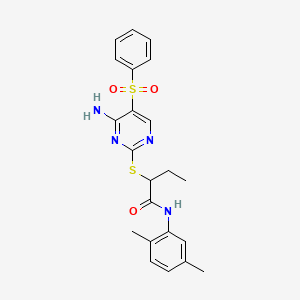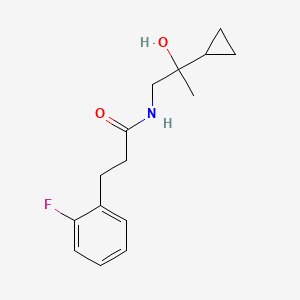
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C20H20Cl2O3 and its molecular weight is 379.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, demonstrated potential in antioxidant and antimicrobial activities . Spectral studies and X-ray diffraction confirmed its structure, laying the groundwork for its evaluation against various microbial strains and oxidative stress conditions (Kumar et al., 2016).
Material Science and Semiconductor Applications
In material science, bis(alkyl 3-oxobutanoato)copper(II) compounds, featuring Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate derivatives, were synthesized for depositing copper films at low temperatures. This method provided conformal coverage on patterned substrates, suggesting its utility in semiconductor manufacturing and electronic device fabrication (Hwang et al., 1996).
Organic Synthesis and Heterocycle Formation
The compound has served as a versatile intermediate for synthesizing trifluoromethyl heterocycles , including oxazoles, thiazoles, and imidazoles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This highlights its role in developing novel organic compounds with potential pharmacological applications (Honey et al., 2012).
Enzymatic Reduction for Chiral Intermediates
Ethyl 4-chloro-3-oxobutanoate's reduction by Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase genes emphasized its application in producing optically pure ethyl (S)-4-chloro-3-hydroxybutanoate . This process, utilizing biocatalysis, offers a green and efficient approach to synthesizing chiral intermediates for pharmaceutical use (Kizaki et al., 2001).
Catalysis and Chemical Transformations
The compound has been involved in catalysis research , particularly in the arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This demonstrates its utility in facilitating complex chemical transformations, contributing to the development of new synthetic methodologies (Ilies et al., 2017).
Propriétés
IUPAC Name |
ethyl 2,2-bis[(4-chlorophenyl)methyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2O3/c1-3-25-19(24)20(14(2)23,12-15-4-8-17(21)9-5-15)13-16-6-10-18(22)11-7-16/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHXSJXOBJPUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)
![5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B2728980.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)

![3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2728988.png)
![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

